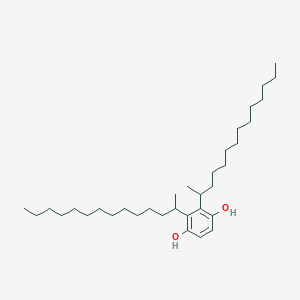

Bis(1-methyltridecyl)hydroquinone

Beschreibung

Hydroquinone (1,4-benzenediol; CAS 123-31-9) is a dihydroxybenzene derivative with the molecular formula C₆H₆O₂ and a molecular weight of 110.11 g/mol . It is a critical intermediate in the degradation of aromatic pollutants like 4-nitrophenol and γ-hexachlorocyclohexane and serves as a polymerization inhibitor in industrial applications (e.g., rubber, plastics) . Hydroquinone’s redox properties enable its use in electrochemical sensors, where it exhibits lower overvoltages and enhanced electron-transfer kinetics compared to catechol derivatives . However, its toxicity—linked to exogenous ochronosis in dermatological use and environmental persistence—drives research into structurally modified analogues .

Alkylated hydroquinones, such as 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS 903-19-5; C₂₂H₃₈O₂, 334.54 g/mol), are derivatives where bulky substituents enhance stability and lipophilicity . Bis(1-methyltridecyl)hydroquinone (hypothetical structure: C₃₄H₆₂O₂, ~502.85 g/mol) represents a further alkylated variant with two branched 14-carbon chains. Such modifications alter physicochemical and biological properties, warranting comparative analysis.

Eigenschaften

Molekularformel |

C34H62O2 |

|---|---|

Molekulargewicht |

502.9 g/mol |

IUPAC-Name |

2,3-di(tetradecan-2-yl)benzene-1,4-diol |

InChI |

InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)33-31(35)27-28-32(36)34(33)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3 |

InChI-Schlüssel |

DYMGYNNPBKCPPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC(C)C1=C(C=CC(=C1C(C)CCCCCCCCCCCC)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of hydroquinone derivatives, including bis(1-methyltridecyl)hydroquinone, can be achieved through various methods. One common approach is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to form the desired hydroquinone compounds .

Analyse Chemischer Reaktionen

Bis(1-methyltridecyl)hydroquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroquinone derivatives typically results in the formation of quinones, while reduction can yield hydroquinones .

Wissenschaftliche Forschungsanwendungen

Bis(1-methyltridecyl)hydroquinone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity and properties of hydroquinone derivatives . In biology and medicine, hydroquinone derivatives are known for their antioxidant activity and potential therapeutic effects . They are used in the development of drugs for treating various diseases, including cancer and cardiovascular diseases . In industry, hydroquinone derivatives are used as stabilizers and antioxidants in various products .

Wirkmechanismus

The mechanism of action of bis(1-methyltridecyl)hydroquinone involves its redox cycling properties. Hydroquinone derivatives can undergo oxidation and reduction reactions, which allow them to act as electron carriers in biological systems . This redox cycling can lead to the generation of reactive oxygen species, which can have both beneficial and harmful effects depending on the context . The molecular targets and pathways involved in the action of hydroquinone derivatives include DNA, proteins, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Hydroquinone and Alkylated Derivatives

| Property | Hydroquinone | 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone | Bis(1-methyltridecyl)hydroquinone (Hypothetical) |

|---|---|---|---|

| Molecular Formula | C₆H₆O₂ | C₂₂H₃₈O₂ | C₃₄H₆₂O₂ |

| Molecular Weight (g/mol) | 110.11 | 334.54 | ~502.85 |

| Solubility | Water-soluble (6% at 20°C) | Lipophilic, low water solubility | Extremely lipophilic |

| Stability | Oxidizes to quinones | High thermal/chemical stability | Expected higher stability |

| Applications | Antioxidant, sensors | Polymer stabilizer | Potential high-temperature stabilizer |

Structural Insights :

- Hydroquinone: Polar due to hydroxyl groups, facilitating aqueous reactivity and microbial degradation .

- Alkylated Derivatives : Bulky alkyl chains reduce polarity, enhancing solubility in organic matrices and resistance to oxidation .

Functional and Application-Based Comparisons

Electrochemical Properties

Hydroquinone exhibits a reduction overvoltage of 70 mV at graphene paste electrodes, outperforming catechol (300 mV) . Alkylation may shift redox potentials due to electron-donating effects, though experimental data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.